molecular formula C24H32O2S3 B14239601 3,4-Dihexyl-2,5-di(thiophen-2-yl)-1H-1lambda~6~-thiophene-1,1-dione CAS No. 227464-61-1

3,4-Dihexyl-2,5-di(thiophen-2-yl)-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14239601
CAS No.: 227464-61-1
M. Wt: 448.7 g/mol
InChI Key: GNDIAKGFLPIHMR-UHFFFAOYSA-N
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Description

2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their high resonance energy, electrophilic reactivity, and π-electron density.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide typically involves the oxidation of the corresponding thiophene derivative. One common method is the oxidation of 2,5-Di(2-thienyl)-3,4-dihexylthiophene using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the formation of the 1,1-dioxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include higher oxidation state derivatives, reduced thiophenes, and substituted thiophene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide involves its interaction with molecular targets through its π-electron system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its behavior in various applications. The specific pathways and molecular targets depend on the context of its use, such as in electronic devices or biological systems .

Properties

CAS No.

227464-61-1

Molecular Formula

C24H32O2S3

Molecular Weight

448.7 g/mol

IUPAC Name

3,4-dihexyl-2,5-dithiophen-2-ylthiophene 1,1-dioxide

InChI

InChI=1S/C24H32O2S3/c1-3-5-7-9-13-19-20(14-10-8-6-4-2)24(22-16-12-18-28-22)29(25,26)23(19)21-15-11-17-27-21/h11-12,15-18H,3-10,13-14H2,1-2H3

InChI Key

GNDIAKGFLPIHMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(S(=O)(=O)C(=C1CCCCCC)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

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